molecular formula C15H15N3S B2832896 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline CAS No. 850733-14-1

4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline

Cat. No.: B2832896
CAS No.: 850733-14-1
M. Wt: 269.37
InChI Key: RZLBDSZGWZXMIB-UHFFFAOYSA-N
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Description

4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines an imidazole ring fused with a benzothiazole ring, making it a subject of interest in various fields of scientific research due to its potential biological and chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline typically involves multiple steps starting from simpler precursor compounds. One common method involves the reaction of 4-piperidone with elemental sulfur and cyanamide in the presence of p-toluenesulfonic acid to form N-Boc-2-amino-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine. This intermediate is then reacted with various 3-bromoacetyl-bearing compounds to form cyclic products, which are subsequently deprotected to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent choice, and catalyst use to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: It can also be reduced, typically using reducing agents like sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different oxidized forms of the compound, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazole and benzothiazole derivatives, such as:

  • 5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide
  • Benzo[d]-imidazo[2,1-b]thiazole derivatives

Uniqueness

What sets 4-(5,6,7,8-Tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline apart is its specific combination of the imidazole and benzothiazole rings, which may confer unique chemical and biological properties. This unique structure can lead to different reactivity and interactions compared to other similar compounds .

Properties

IUPAC Name

4-(5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazol-2-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S/c16-11-7-5-10(6-8-11)12-9-18-13-3-1-2-4-14(13)19-15(18)17-12/h5-9H,1-4,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZLBDSZGWZXMIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N3C=C(N=C3S2)C4=CC=C(C=C4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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